4-(Aminomethyl)-3-cyclopropoxyaniline
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Overview
Description
4-(Aminomethyl)-3-cyclopropoxyaniline is an organic compound that features a cyclopropyl group attached to an aniline ring with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-cyclopropoxyaniline typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate precursor followed by amination. For instance, starting with a cyclopropyl ketone, the compound can be synthesized through a series of reactions involving reduction, protection, and substitution steps under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted aniline derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-cyclopropoxyaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-3-cyclopropoxyaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an aniline ring.
4-(Aminomethyl)fluorescein: Contains a fluorescein moiety, used in fluorescent probes.
4-(Aminomethyl)benzoic acid: Features a carboxylic acid group, used in various chemical applications.
Uniqueness
4-(Aminomethyl)-3-cyclopropoxyaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(aminomethyl)-3-cyclopropyloxyaniline |
InChI |
InChI=1S/C10H14N2O/c11-6-7-1-2-8(12)5-10(7)13-9-3-4-9/h1-2,5,9H,3-4,6,11-12H2 |
InChI Key |
LJZSCPNIADDRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)N)CN |
Origin of Product |
United States |
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